molecular formula C14H11NOS B7509141 N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide

N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide

Cat. No. B7509141
M. Wt: 241.31 g/mol
InChI Key: ORGKKKVDJZPRKO-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

A dry 25 mL flask was charged with 3-methylthiophene-2-carboxylic acid (0.201 g, 1.41 mmol) followed by thionyl chloride (10 mL). The reaction was heated to 50° C. for 2 h after which the reaction was cooled to room temperature and concentrated to afford the crude acid chloride. The crude acid chloride was dissolved into 10 mL of THF and 3-ethynyl-phenylamine (0.165 g, 1.41 mmol) was added to the solution followed by NEt3, and the mixture was allowed to stir at 55° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and then partitioned between EtOAc and water. The organic layer was then washed once with of 1M HCl (˜10 mL) and then twice with of saturated aqueous NaHCO3 (˜10 mL) The organic extracts were combined, dried over anhydrous Na2SO4(s) and then concentrated to give the title compound as a tan solid (265 mg, 1.10 mmol, 78%).
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.165 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.S(Cl)(Cl)=O.C1COCC1.[C:19]([C:21]1[CH:22]=[C:23]([NH2:27])[CH:24]=[CH:25][CH:26]=1)#[CH:20]>CCN(CC)CC>[C:19]([C:21]1[CH:22]=[C:23]([NH:27][C:7]([C:3]2[S:4][CH:5]=[CH:6][C:2]=2[CH3:1])=[O:9])[CH:24]=[CH:25][CH:26]=1)#[CH:20]

Inputs

Step One
Name
Quantity
0.201 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.165 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 55° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude acid chloride
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was then washed once with of 1M HCl (˜10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4(s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC(=O)C=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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